molecular formula C8H5NOS3 B3484686 5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3484686
M. Wt: 227.3 g/mol
InChI Key: XXEBTKBRSLSLSF-ZZXKWVIFSA-N
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Description

5-(3-Thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a thienylmethylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of thiazolidin-4-one derivatives with thienyl aldehydes. One common method is the Knoevenagel condensation, which is carried out under basic conditions. The reaction generally proceeds as follows:

    Reactants: Thiazolidin-4-one and 3-thienyl aldehyde.

    Catalyst: A base such as piperidine or pyridine.

    Solvent: Ethanol or methanol.

    Conditions: The mixture is refluxed for several hours until the reaction is complete.

The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thienylmethylene group can be reduced to the corresponding thienylmethyl derivative.

    Substitution: Electrophilic substitution reactions can occur on the thienyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Thienyl sulfoxides or sulfones.

    Reduction: Thienylmethyl derivatives.

    Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The biological activity of 5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, disrupt cell membranes, and interfere with DNA synthesis. The thienylmethylene group enhances its binding affinity to biological targets, while the thiazolidinone core contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-one derivatives: These compounds share the thiazolidinone core but differ in their substituents, leading to varied biological activities.

    Thienylmethylene derivatives: Compounds with different core structures but similar thienylmethylene substituents.

Uniqueness

5-(3-Thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of the thienylmethylene group and the thiazolidinone core, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5E)-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS3/c10-7-6(13-8(11)9-7)3-5-1-2-12-4-5/h1-4H,(H,9,10,11)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEBTKBRSLSLSF-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

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